molecular formula C12H12BrNO2S2 B6540108 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 1060246-37-8

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No. B6540108
CAS RN: 1060246-37-8
M. Wt: 346.3 g/mol
InChI Key: LHDGPAKQIFDFKI-UHFFFAOYSA-N
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Description

“2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea, have been reported to act as anti-inflammatory agents . Given the structural similarity, “2-bromo-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” could potentially have similar properties.

Antimicrobial Applications

Thiophene derivatives have been reported to possess antimicrobial properties . This suggests that “2-bromo-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” might also be effective against certain types of bacteria or fungi.

Anticancer Applications

Thiophene derivatives have shown anticancer properties . Therefore, “2-bromo-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” could potentially be used in cancer research or treatment.

Anti-Arrhythmic Applications

Thiophene derivatives have been reported to have anti-arrhythmic properties . This suggests that “2-bromo-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” could potentially be used in the treatment of heart rhythm disorders.

Applications in Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Applications in Organic Electronics

Some thiophene derivatives possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation . “2-bromo-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide” could potentially have similar properties.

Future Directions

Thiophene derivatives continue to be a focus of research due to their wide range of applications and properties . Future research may focus on developing new synthesis methods, exploring new applications, and improving the understanding of their mechanisms of action.

Mechanism of Action

Target of Action

Thiophene-based compounds, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to be effective against various diseases and conditions, acting on multiple targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling and function .

Biochemical Pathways

Given the broad range of therapeutic properties of thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Based on the known therapeutic properties of thiophene derivatives, this compound could potentially have a variety of effects at the molecular and cellular level . These could include changes in enzyme activity, receptor modulation, alterations in cellular signaling, and effects on cell growth and proliferation .

Action Environment

This compound, like other thiophene derivatives, holds promise for a wide range of therapeutic applications .

properties

IUPAC Name

2-bromo-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S2/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDGPAKQIFDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(thiophen-3-yl)ethyl)benzenesulfonamide

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